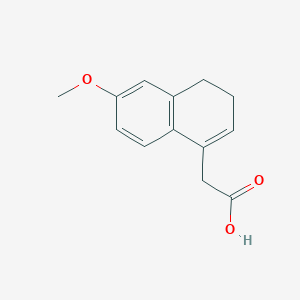

2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid

Description

2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid (CAS: 40154-29-8) is a naphthalene derivative with the molecular formula C₁₃H₁₄O₃ . Its structure comprises a partially saturated naphthalene ring (3,4-dihydronaphthalene) substituted with a methoxy group at position 6 and an acetic acid moiety at position 1. This compound is of interest due to its structural similarity to bioactive molecules like naproxen, a non-steroidal anti-inflammatory drug (NSAID) .

Synthetic routes for related dihydronaphthalene derivatives often involve condensation reactions using sodium ethoxide in ethanol or refluxing with acetic acid and ammonium acetate, as seen in the preparation of cytotoxic thiazolo-pyridine derivatives . Crystallographic studies of analogous compounds, such as naproxen derivatives, utilize programs like SHELXL for refinement, indicating robust structural characterization methods .

Properties

IUPAC Name |

2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJAOUWMVAESSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CCC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-3,4-dihydronaphthalene.

Functional Group Introduction:

Reaction Conditions: Common reagents used in these reactions include halogenating agents like bromine or chlorine, and nucleophiles such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve strong acids like sulfuric acid or nitric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid has been investigated for its potential anti-inflammatory and analgesic properties. The compound's structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit similar mechanisms of action. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Pharmacological Studies

Pharmacological studies have shown that this compound may interact with various biological targets:

- COX Inhibition : Studies demonstrate that it can inhibit COX-1 and COX-2 enzymes, potentially reducing inflammation and pain .

- Antioxidant Activity : Preliminary findings suggest it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Biochemical Research

In biochemical research, this compound is used as a biochemical probe to study enzyme activity and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating the biochemical mechanisms underlying various diseases.

Agricultural Applications

Research indicates potential applications in agriculture as a plant growth regulator. Compounds related to naphthalene acetic acids are known to influence plant growth by promoting cell elongation and division. This could be useful in enhancing crop yields or managing plant growth under stress conditions .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated significant reductions in inflammation markers and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Properties

In another investigation reported in Phytotherapy Research, the antioxidant capacity of this compound was assessed using various assays (DPPH and ABTS). The findings revealed that it exhibited moderate antioxidant activity, which could contribute to its protective effects against oxidative stress .

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and acetic acid moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Research Findings and Data

Similarity Analysis

- Structural Similarity Scores : Computational analyses indicate high similarity (0.84–0.88) to benzofuran-based acetic acids and methoxy-substituted naphthalenes, suggesting overlapping biological targets .

- Crystallographic Data: The morpholine derivative of naproxen crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the structure—a feature likely shared with the target compound .

Biological Activity

Overview

2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid (CAS No. 40154-29-8) is an organic compound with the molecular formula C13H14O3. It is a derivative of naphthalene, featuring a methoxy group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Target Enzymes

Research indicates that compounds similar to this compound may inhibit monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions .

Biochemical Pathways

The inhibition of MAO enzymes affects various biochemical pathways, including neurotransmitter metabolism and oxidative stress response. This mechanism suggests that the compound could have implications in treating neurodegenerative diseases and mood disorders .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of dihydronaphthalene derivatives against MCF-7 human breast cancer cells, revealing that several compounds displayed potent cytotoxicity with IC50 values lower than the reference drug Doxorubicin .

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| 5a | 0.93 | 6.08 |

| 5d | 1.76 | |

| 5e | 2.36 | |

| 10 | 2.83 | |

| 3d | 3.73 |

This data suggests that these compounds could be viable candidates for further development as anticancer agents.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and antioxidant activities. Compounds derived from this structure have shown potential in reducing inflammation markers and oxidative stress in various biological models .

Study on Anticancer Activity

A notable study synthesized new dihydronaphthalene derivatives, including those based on the structure of this compound. These derivatives were tested against MCF-7 cells and exhibited significant cytotoxicity compared to traditional chemotherapeutics . The study highlighted that compounds with structural modifications led to enhanced bioactivity, emphasizing the importance of structure-activity relationships (SARs).

Antimicrobial Activity Assessment

Further research explored the antimicrobial properties of related compounds against various pathogens. The findings indicated that certain derivatives exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for 2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid?

Methodological Answer: The compound can be synthesized via multi-step organic reactions. One approach involves the condensation of 6-methoxy-1-tetralone with appropriate intermediates. For example, CeCl₃ and butyllithium in tetrahydrofuran (THF) facilitate the coupling of 6-methoxy-1-tetralone with brominated aromatic intermediates to form derivatives, which are then functionalized with acetic acid groups . Another method includes hydantoin intermediates: 2-hydroxy-1-naphthaldehyde is converted to a hydantoin derivative, hydrolyzed under reflux with NaOH, and further treated with Boc-protecting agents to yield the target compound . Key steps include regioselective bromination and palladium-catalyzed cross-coupling for functionalization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical characterization typically employs:

- High-Performance Liquid Chromatography (HPLC): To assess purity, using reversed-phase C18 columns with UV detection (λ = 254 nm) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural features, such as the methoxy group (δ ~3.8 ppm) and dihydronaphthalene protons (δ ~1.5–2.8 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 247.0974 for C₁₃H₁₄O₃) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer: Crystallization of this compound is complicated by its flexible dihydronaphthalene ring and polar acetic acid group. To overcome this:

- Co-crystallization: Use of co-formers (e.g., nicotinamide) improves crystal packing via hydrogen bonding .

- Refinement with SHELXL: The SHELX suite (e.g., SHELXL-2018) is employed for structure solution and refinement, particularly for handling twinning or high-resolution data. Constraints are applied to the dihydronaphthalene ring to stabilize refinement .

- Low-Temperature Data Collection: Cooling crystals to 100 K reduces thermal motion artifacts, enhancing data quality .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:

- Methoxy Group Position: Replace the 6-methoxy group with halogens (e.g., Cl) or bulkier alkoxy groups to alter lipophilicity and receptor binding .

- Dihydronaphthalene Saturation: Hydrogenation of the naphthalene ring to a tetralin structure (fully saturated) improves metabolic stability .

- Acetic Acid Bioisosteres: Substitute the acetic acid moiety with sulfonamide or tetrazole groups to modulate acidity and membrane permeability .

- In Vitro Assays: Test modified analogs in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-inflammatory activity) to correlate structural changes with efficacy .

Q. How do solvent and pH conditions affect the stability of this compound?

Methodological Answer: Stability studies involve:

- pH-Dependent Degradation: Monitor hydrolysis kinetics via LC-MS in buffers (pH 1–13). The acetic acid group is prone to esterification in acidic conditions, while alkaline media may cleave the dihydronaphthalene ring .

- Solvent Compatibility: The compound is stable in aprotic solvents (e.g., THF, DMF) but degrades in protic solvents (e.g., methanol) under prolonged heating (>50°C) .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methoxy-aromatic system .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate pKa (e.g., ~4.2 for the acetic acid group) and logP (predicted ~2.8) using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets .

- Molecular Dynamics (MD): Simulate solvation behavior in water/octanol systems to predict membrane permeability .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase), guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.